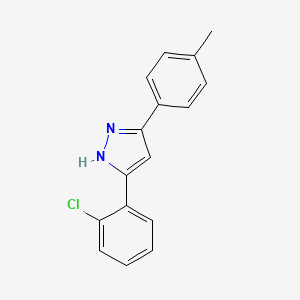![molecular formula C9H7NO4 B15056036 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrano-pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid typically involves multicomponent reactions. One efficient method includes a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65–98%) without the need for a metal catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and green chemistry can be applied to scale up the synthesis. Utilizing readily available starting materials and optimizing reaction conditions for higher efficiency and yield are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrano-pyridine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. For instance, its potential as a tyrosinase inhibitor has been explored, where it binds to the active site of the enzyme, preventing the oxidation of tyrosine .
Comparación Con Compuestos Similares
Pyrano[2,3-b]quinoline: Shares a similar core structure but differs in the position and nature of substituents.
Benzo[h]pyrano[2,3-b]quinoline: Another related compound with a fused benzene ring, exhibiting different chemical properties.
Oxazolo[5′,4′4,5]pyrano[2,3-b]pyridine: Features an additional oxazole ring, leading to distinct reactivity and applications.
Uniqueness: 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid stands out due to its specific substitution pattern and the presence of an oxo group, which imparts unique electronic properties and reactivity. This makes it a valuable compound for developing new chemical entities with tailored properties for various applications.
Propiedades
Fórmula molecular |
C9H7NO4 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
8-oxo-5,6-dihydropyrano[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-8(12)6-4-5-2-1-3-10-7(5)9(13)14-6/h1-3,6H,4H2,(H,11,12) |
Clave InChI |
WVLYEXDMNXBZTP-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)C2=C1C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


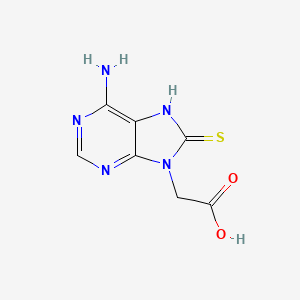
![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
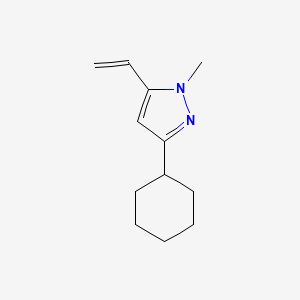
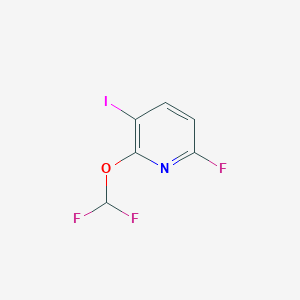

![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)

![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
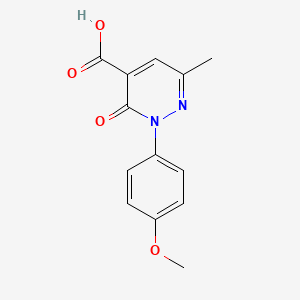
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
